
1-(4-Bromo-2-ethoxyphenyl)ethylamine
Übersicht
Beschreibung
“1-(4-Bromo-2-ethoxyphenyl)ethylamine” is an organic compound . It is a derivative of ethylamine, which is an important member of amines, a class of organic compounds widely used in the chemical industry and science .
Synthesis Analysis
The synthesis of “1-(4-Bromo-2-ethoxyphenyl)ethylamine” could potentially involve various methods. One common method for synthesizing amines involves the reaction between ammonia and alcohol . Another method involves reductive amination, where aldehydes or ketones react with ammonia in the presence of reducing agents .Molecular Structure Analysis
The molecular structure of “1-(4-Bromo-2-ethoxyphenyl)ethylamine” can be represented by the chemical formula C8H10BrN . This structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Amines, including “1-(4-Bromo-2-ethoxyphenyl)ethylamine”, are good nucleophiles and exhibit basic properties due to the lone pair of electrons on the nitrogen atom . They can undergo various reactions, such as reacting with carbonyls to form imines .Physical And Chemical Properties Analysis
While specific physical and chemical properties of “1-(4-Bromo-2-ethoxyphenyl)ethylamine” are not available, it can be inferred from related compounds. For instance, ethylamine, a related compound, is a colorless gas with a strong ammonia-like odor. It is soluble in water, diethyl ether, and ethanol .Wissenschaftliche Forschungsanwendungen
Metabolic Pathway Studies Research on related compounds, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), has provided insights into metabolic pathways operative in rats. These studies identified multiple metabolites, suggesting the presence of pathways leading to aldehyde metabolites via deamination, further leading to alcohol and carboxylic acid metabolites or to desmethyl metabolites with subsequent acetylation (Kanamori et al., 2002).
Biocatalysis and Enantioselective Synthesis Efforts in biocatalysis have led to the development of processes for the resolution of similar compounds, showcasing the potential of enzymatic acylation for producing enantiomerically pure substances. This highlights the application of biocatalytic processes in synthesizing compounds with high enantiomeric excess, contributing to advancements in pharmaceutical synthesis and chemical research (Gill, Das, Patel, 2007).
Synthesis of Enantiomerically Pure Compounds Research also includes the synthesis of enantiomerically pure compounds via reactions mediated by cinchona alkaloids, illustrating the utility of these natural products in facilitating asymmetric synthesis. This work underscores the importance of chirality in chemical synthesis and the development of methods for obtaining enantiomerically pure substances (Martelli, Orena, Rinaldi, 2011).
Molecular Interaction Studies Studies on compounds with bromophenyl groups have explored their interaction with DNA bases, employing spectroscopic and crystallographic techniques to investigate intermolecular contacts. These studies contribute to a deeper understanding of molecular interactions, with implications for the design of molecules with specific biological activities (Demircioğlu et al., 2019).
Antibacterial Activity Research Compounds derived from bromophenols have been isolated from marine algae and tested for their antibacterial activity. This research highlights the potential of natural products as sources of new antibacterial agents and the importance of marine biodiversity in the discovery of bioactive compounds (Xu et al., 2003).
Eigenschaften
IUPAC Name |
1-(4-bromo-2-ethoxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-3-13-10-6-8(11)4-5-9(10)7(2)12/h4-7H,3,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNJRPVDYMSAKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)Br)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-ethoxyphenyl)ethylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



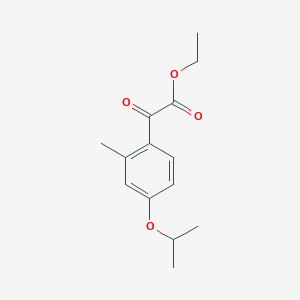
![1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1471847.png)
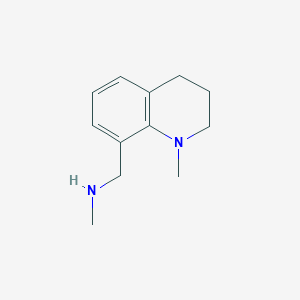
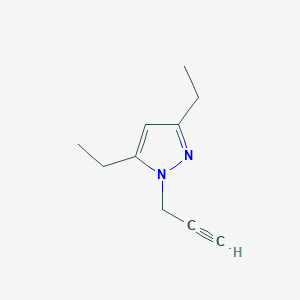
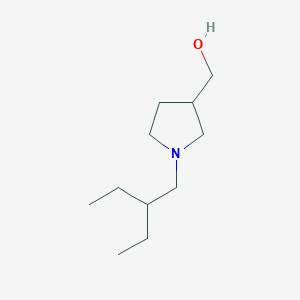
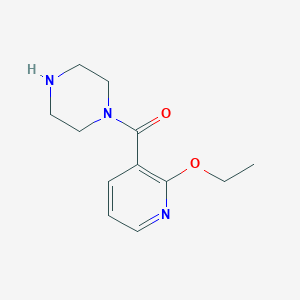
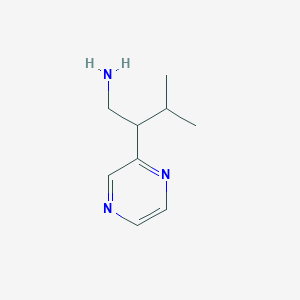
![2-(1,4-Dioxaspiro[4.4]nonan-7-yl)ethan-1-amine](/img/structure/B1471858.png)
![2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid](/img/structure/B1471859.png)
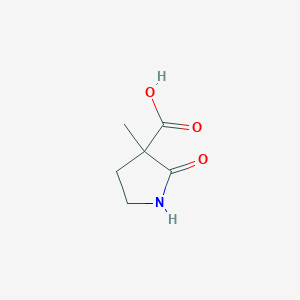
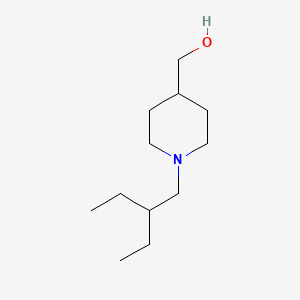
![(1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1471864.png)
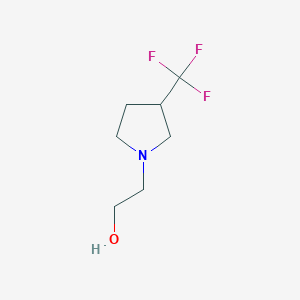
![2-(Piperidin-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B1471868.png)